molecular formula C12H16N2O3 B1462669 6-[Methyl(2-methylpropyl)carbamoyl]pyridine-2-carboxylic acid CAS No. 1154974-94-3

6-[Methyl(2-methylpropyl)carbamoyl]pyridine-2-carboxylic acid

Cat. No. B1462669
M. Wt: 236.27 g/mol
InChI Key: ZRLPDCXLEKQXIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of pyridinecarboxylic acid, which is a type of pyridine with a carboxylic acid functional group . Pyridine is a basic heterocyclic organic compound similar to benzene, and contains one nitrogen atom .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . Unfortunately, without specific data, I can’t provide a detailed molecular structure analysis.


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Pyridinecarboxylic acids, for example, can undergo reactions typical of carboxylic acids, such as esterification and amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and functional groups. For example, carboxylic acids typically have higher boiling points than similar hydrocarbons due to their ability to form hydrogen bonds .

Scientific Research Applications

Precursor for Unsymmetrical Diamide Ligands

Compounds similar to the specified chemical have been studied as precursors for unsymmetrical diamide ligands. These studies involve the synthesis and characterization of ligands that can form complexes with metals, potentially useful in catalysis and the development of metal-organic frameworks (MOFs) (Napitupulu et al., 2006).

Stability Studies

Stability studies of esters related to the specified compound have been conducted, focusing on their behavior in solution over time. These findings are crucial for pharmaceutical and chemical industries where the stability of compounds is a key factor in their development and application (Kažoka et al., 2007).

Structural Characterization

Research has also focused on the structural characterization of isomers and related compounds, providing insight into their chemical behavior and potential applications. Studies involve spectroscopic techniques to elucidate the structure and properties of these compounds, laying the groundwork for further applications in chemical synthesis and material science (Kadir et al., 2017).

Supramolecular Chemistry

The interaction of similar compounds with other molecules has been explored in the context of supramolecular chemistry. This includes the study of hydrogen bonding patterns and crystal engineering, which can inform the design of new materials and pharmaceuticals (Vishweshwar et al., 2002).

Extraction and Separation Processes

In the field of chemical engineering, related compounds have been utilized in the study of extraction processes. For example, the extraction of nicotinic acid using specific diluents has been investigated, which could have implications for industrial separation processes and the purification of chemicals (Kumar & Babu, 2009).

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, many carboxylic acids are corrosive and can cause burns . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

properties

IUPAC Name

6-[methyl(2-methylpropyl)carbamoyl]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-8(2)7-14(3)11(15)9-5-4-6-10(13-9)12(16)17/h4-6,8H,7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLPDCXLEKQXIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C)C(=O)C1=NC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[Methyl(2-methylpropyl)carbamoyl]pyridine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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